4-(Difluoromethoxy)quinolin-2-ol
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Overview
Description
4-(Difluoromethoxy)quinolin-2-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)quinolin-2-ol typically involves the introduction of the difluoromethoxy group into the quinoline structure. One common method includes the reaction of 4-hydroxyquinoline with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
4-(Difluoromethoxy)quinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating bacterial and viral infections.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)quinolin-2-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone with strong antibacterial activity.
Moxifloxacin: Another fluoroquinolone used to treat various bacterial infections.
Nalidixic Acid: An older quinolone with a similar mechanism of action but less potent.
Uniqueness: 4-(Difluoromethoxy)quinolin-2-ol is unique due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H7F2NO2 |
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Molecular Weight |
211.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-9(14)13-7-4-2-1-3-6(7)8/h1-5,10H,(H,13,14) |
InChI Key |
MYCOPJGZPRUBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)OC(F)F |
Origin of Product |
United States |
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